

Navigating the Structure-Activity Landscape of Tetrahydro-triazolo-pyrazine Analogs in Oncology

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Compound of Interest

Compound Name: 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine

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A comparative guide to the evolving understanding of **4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine** analogs and their therapeutic potential, with a focused analysis on a closely related series demonstrating anti-cancer activity.

While comprehensive structure-activity relationship (SAR) data for **4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine** analogs remains limited in publicly accessible literature, a closely related series of 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine derivatives has been synthesized and evaluated for anti-cancer properties, offering valuable insights into the potential of this heterocyclic system. This guide provides a comparative analysis of these analogs, presenting their biological activities, the experimental methods used for their evaluation, and the signaling pathways they modulate.

Comparative Anti-Proliferative Activity

A series of nine 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine derivatives (RB1-RB9) were synthesized and assessed for their in vitro anti-proliferative effects against two human colon cancer cell lines: HCT-116 and HT-29. The half-maximal inhibitory concentrations (IC50) reveal varying degrees of potency among the analogs, with compound RB7 emerging as a promising lead, particularly against the HT-29 cell line.[1][4]

Compound	R Substituent	IC50 (μM) vs. HCT-116	IC50 (μM) vs. HT-29
RB1	4-Fluorophenyl	10.13	9.89
RB2	4-Chlorophenyl	9.87	9.12
RB3	4-Bromophenyl	9.12	8.87
RB4	4-Iodophenyl	8.89	8.54
RB5	4-Nitrophenyl	8.12	7.89
RB6	4-Methylphenyl	7.89	7.54
RB7	4-Methoxyphenyl	7.12	6.58
RB8	3,4-Dichlorophenyl	8.54	8.13
RB9	Naphthyl	11.10	10.87

Data sourced from a study on 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo pyrazine derivatives. [1][4]

Experimental Protocols

Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine Derivatives (RB1-RB9)[1][4]

To a suspension of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (1 mmol) in dichloromethane (DCM, 10 mL) at room temperature, triethylamine (1.5 mmol) was added. This was followed by the addition of the corresponding isocyanate (1.2 mmol). The reaction mixture was stirred at room temperature for 5 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under reduced pressure. The resulting residue was taken up in water and extracted with ethyl acetate. The organic layer was then dried and concentrated to yield the final product.

In Vitro Anti-Proliferative MTT Assay[5][6][7][8]

Human colon cancer cell lines, HCT-116 and HT-29, were cultured in Minimal Essential Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100

µg/mL streptomycin. The cells were maintained in a humidified atmosphere at 37°C with 5% CO₂. For the assay, cells were seeded into 96-well plates and incubated for 24 hours. The synthesized compounds were then added at various concentrations, and the plates were incubated for an additional 24 hours. Following the treatment period, the medium was removed, and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, followed by a 4-hour incubation. Finally, dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

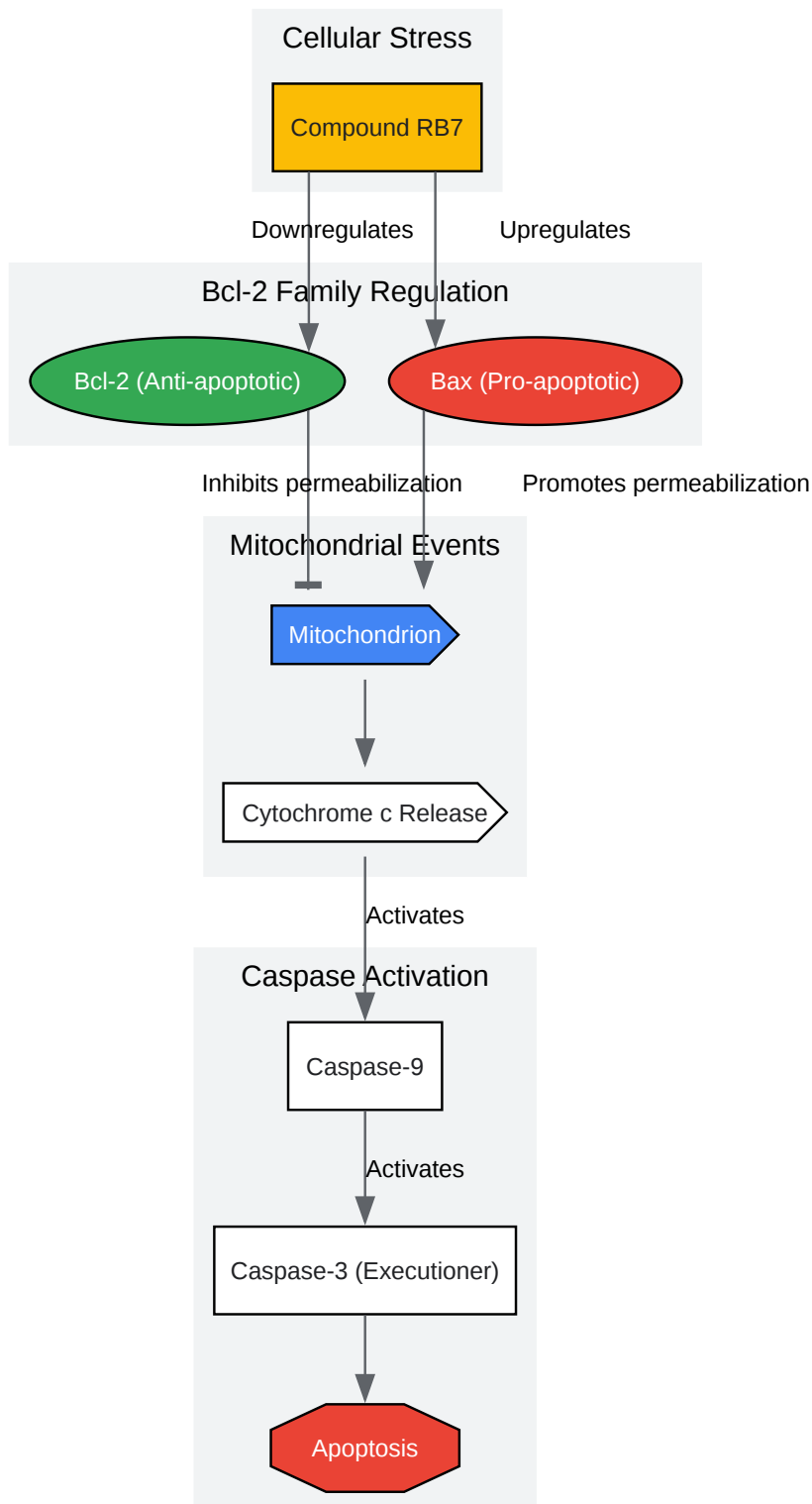
Western Blot Analysis for Apoptosis Markers[9][10][11][12]

HT-29 cells were treated with the test compounds for a specified period. After treatment, the cells were lysed, and the total protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against Bax, Bcl-2, and Caspase-3, followed by incubation with a corresponding secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system.

Signaling Pathway Analysis

Compound RB7 was found to induce apoptosis in HT-29 cells through the mitochondrial (intrinsic) pathway.[1] This was evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of Caspase-3.[1]

Mitochondrial Apoptotic Pathway Modulation

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Caption: Mitochondrial apoptotic pathway induced by compound RB7.

Structure-Activity Relationship Summary

Based on the in vitro anti-proliferative data, the following preliminary structure-activity relationships can be inferred for the 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine series:

- **Substitution on the Phenyl Ring:** The nature of the substituent at the para-position of the phenyl ring significantly influences the anti-cancer activity.
- **Electron-donating vs. Electron-withdrawing Groups:** The presence of electron-donating groups, such as the methoxy group in RB7 (IC₅₀ = 6.58 μM against HT-29), appears to enhance the potency compared to analogs with electron-withdrawing groups like the nitro group in RB5 (IC₅₀ = 7.89 μM against HT-29) or halogens.
- **Steric Factors:** A bulky substituent like the naphthyl group in RB9 (IC₅₀ = 10.87 μM against HT-29) leads to a decrease in activity, suggesting that steric hindrance may be detrimental to the compound's interaction with its biological target.

In conclusion, while the SAR for the specific **4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine** scaffold requires further investigation, the study of closely related analogs provides a promising starting point. The anti-cancer activity of the 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine series, particularly the methoxy-substituted analog RB7, highlights the potential of this heterocyclic core in the development of novel therapeutic agents. Future studies should focus on synthesizing and evaluating a broader range of analogs of the title scaffold to establish a more comprehensive SAR and to identify compounds with improved potency and selectivity.

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